molecular formula C20H15FO3 B14920738 2-Fluorobenzoic acid, 4-benzyloxyphenyl ester

2-Fluorobenzoic acid, 4-benzyloxyphenyl ester

Cat. No.: B14920738
M. Wt: 322.3 g/mol
InChI Key: BYPPBIYMXSDIDC-UHFFFAOYSA-N
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Description

2-Fluorobenzoic acid, 4-benzyloxyphenyl ester is an aromatic ester derivative characterized by a fluorine atom at the ortho position of the benzoic acid moiety and a benzyloxy-substituted phenyl ester group.

Properties

Molecular Formula

C20H15FO3

Molecular Weight

322.3 g/mol

IUPAC Name

(4-phenylmethoxyphenyl) 2-fluorobenzoate

InChI

InChI=1S/C20H15FO3/c21-19-9-5-4-8-18(19)20(22)24-17-12-10-16(11-13-17)23-14-15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

BYPPBIYMXSDIDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagents

The condensation of 2-fluorobenzoic acid and 4-benzyloxyphenol employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane (DCM). DCC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the phenolic hydroxyl group of 4-benzyloxyphenol. DMAP catalyzes the reaction by stabilizing the intermediate and mitigating side reactions.

Procedure and Optimization

In a representative protocol:

  • Reagent Ratios : A 1:1:1.2 molar ratio of 2-fluorobenzoic acid, 4-benzyloxyphenol, and DCC ensures complete conversion.
  • Solvent System : Anhydrous DCM minimizes hydrolysis of the active intermediate.
  • Reaction Time : 12–24 hours at 25°C under nitrogen atmosphere.
  • Workup : Post-reaction, the mixture is filtered to remove dicyclohexylurea (DCU) byproduct, washed with dilute HCl (5%) to neutralize excess DMAP, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1).

Table 1. Carbodiimide-Mediated Synthesis Parameters

Parameter Optimal Condition Yield (%)
Coupling Agent DCC 88–92
Catalyst DMAP (10 mol%)
Solvent Anhydrous DCM
Temperature 25°C
Reaction Time 18 hours

This method avoids the need for acidic or high-temperature conditions, preserving acid-sensitive functional groups.

Method 2: Acid Chloride Intermediate

Chlorination of 2-Fluorobenzoic Acid

Conversion of 2-fluorobenzoic acid to its acid chloride is achieved using oxalyl chloride or thionyl chloride. For example, oxalyl chloride (1.2 equiv) in DCM with catalytic DMF (1 drop) at 0°C–25°C generates 2-fluorobenzoyl chloride within 3 hours.

Esterification with 4-Benzyloxyphenol

The acid chloride is reacted with 4-benzyloxyphenol (1.1 equiv) in DCM, using triethylamine (TEA, 2.0 equiv) as a base to scavenge HCl. The reaction completes within 2 hours at 0°C, followed by aqueous workup and chromatography.

Table 2. Acid Chloride Route Parameters

Parameter Condition Yield (%)
Chlorinating Agent Oxalyl chloride 85–90
Base TEA
Solvent DCM
Temperature 0°C → 25°C
Reaction Time 3 hours (chlorination)

While efficient, this method requires stringent moisture control and generates corrosive HCl gas.

Method 3: EDCI/DMAP Coupling

Enhanced Solubility and Yield

Ethylcarbodiimide (EDCI) paired with DMAP in acetonitrile or DCM offers a milder alternative. A 90% yield was reported for analogous esters using 1.2 equiv EDCI and 0.1 equiv DMAP at 25°C for 20 hours.

Table 3. EDCI-Mediated Synthesis

Parameter Condition Yield (%)
Coupling Agent EDCI 90
Catalyst DMAP
Solvent Acetonitrile
Temperature 25°C
Reaction Time 20 hours

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80–7.84 (m, 1H, aromatic), 7.32–7.37 (m, 2H, aromatic), 5.12 (s, 2H, OCH₂Ph), 4.39 (q, 2H, ester).
  • Mass Spectrometry : Molecular ion peak at m/z 322.3297 [M]⁺, consistent with the molecular formula C₂₀H₁₅FO₃.

Purity Assessment

Silica gel chromatography (hexane/ethyl acetate) achieves >95% purity, validated by HPLC (C18 column, 80:20 MeOH/H₂O, λ = 254 nm).

Challenges and Mitigation Strategies

  • DCU Precipitation : Filtration through celite improves DCC removal.
  • Moisture Sensitivity : Rigorous drying of solvents and reagents under molecular sieves prevents hydrolysis.
  • Byproduct Formation : Excess phenol (1.1 equiv) minimizes di-ester byproducts.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl 2-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products Formed

Scientific Research Applications

4-(Benzyloxy)phenyl 2-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(benzyloxy)phenyl 2-fluorobenzoate largely depends on its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2-Fluorobenzoic Acid Heptadecyl Ester

  • Structure : Features a long-chain heptadecyl ester instead of the benzyloxyphenyl group.
  • Bioactivity : Exhibits broad-spectrum antimicrobial activity against Gram-positive (S. aureus, MRSA) and Gram-negative (MDR Pseudomonas*) pathogens, with GC-MS data confirming its presence (12.79% peak area) in bioactive fungal extracts .
  • Advantage : The long alkyl chain may enhance interaction with bacterial membranes, contributing to its potency against multidrug-resistant strains .

2-Fluorobenzoic Acid, 4-Nitrophenyl Ester

  • Structure : Substituted with a nitro group at the para position of the phenyl ester.
  • Properties: Molecular formula C₁₃H₈FNO₄ (MW: 261.21) .
  • Bioactivity: Limited to trace amounts (0.005% peak area) in plant extracts, suggesting lower natural abundance . The electron-withdrawing nitro group may reduce stability or bioavailability compared to benzyloxy derivatives.

2-Fluorobenzoic Acid, 4-Methoxyphenyl Ester

  • Structure : Contains a methoxy group instead of benzyloxy.
  • Lipophilicity : Similar esters with methoxy groups exhibit logP values ~3.419, suggesting moderate hydrophobicity . The benzyloxy variant likely has higher logP, favoring cellular uptake.

2-Fluoro-3-Trifluoromethylbenzoic Acid, 4-Benzyloxyphenyl Ester

  • Structure : Additional trifluoromethyl group at the meta position of the benzoic acid.
  • Properties: Increased molecular complexity may enhance metabolic stability and target binding .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

Compound Molecular Weight (g/mol) logP Key Functional Groups Bioactivity Highlights
2-Fluorobenzoic acid, 4-benzyloxyphenyl ester Not reported ~3.4* Fluorine, benzyloxy Potential antimicrobial (inferred)
2-Fluorobenzoic acid heptadecyl ester ~354.5 (estimated) >5.0 Fluorine, long alkyl chain Broad-spectrum antimicrobial
4-Nitrophenyl ester 261.21 ~2.5 Fluorine, nitro Low natural abundance
4-Methoxyphenyl ester Not reported ~3.4 Fluorine, methoxy Detected in biomass byproducts

*Estimated based on analogs in .

Biological Activity

2-Fluorobenzoic acid, 4-benzyloxyphenyl ester (also referred to as 4-(benzyloxy)-2-fluorobenzoic acid) is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H15FO3
  • Molecular Weight : 336.33 g/mol
  • IUPAC Name : 4-(benzyloxy)-2-fluorobenzoic acid

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : 2-Fluorobenzoic acid and benzyloxyphenol.
  • Reaction Conditions : The reaction is generally conducted under acidic or basic conditions, using coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate the esterification process.
  • Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research has indicated that derivatives of benzoic acids exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that related compounds showed activity against various bacterial strains, including Mycobacterium abscessus, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μM . Although specific data on this compound is limited, its structural similarity suggests potential efficacy.

Antioxidant Activity

Compounds with benzoic acid structures are often evaluated for their antioxidant capabilities:

  • Mechanism : Antioxidant activity is typically assessed using DPPH and ABTS assays. While specific results for this ester are not detailed in the literature, related compounds have shown promising radical scavenging abilities .

Anti-inflammatory Effects

Some studies have indicated that benzoic acid derivatives may exhibit anti-inflammatory properties:

  • In vitro Studies : Compounds containing the benzoate moiety have been investigated for their ability to inhibit pro-inflammatory cytokines in cell cultures, suggesting a potential therapeutic application in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in the inflammatory response and microbial metabolism.
  • Receptor Modulation : The compound may interact with specific receptors or enzymes, altering their activity and leading to therapeutic effects.

Case Studies and Research Findings

Study ReferenceFindingsNotes
Investigated various benzoic acid derivatives for antimicrobial propertiesHighlighted potential against Mycobacterium species
Assessed antioxidant activities in related compoundsUsed DPPH and ABTS assays for evaluation
Explored anti-inflammatory effects of benzoate derivativesFocused on cytokine inhibition in vitro

Q & A

Q. What are the standard synthetic routes for preparing 2-fluorobenzoic acid, 4-benzyloxyphenyl ester?

The synthesis typically involves esterification between 2-fluorobenzoic acid and 4-benzyloxyphenol. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
  • Protection of hydroxyl groups : The benzyloxy group in 4-benzyloxyphenol is stable under acidic/basic conditions, ensuring regioselectivity .
  • Purification : Column chromatography or recrystallization is used to isolate the ester, confirmed via NMR (e.g., ¹H NMR for benzyl protons at δ 5.0–5.2 ppm) .

Q. How is the compound characterized for purity and structural integrity?

  • Chromatographic methods : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity. Retention times can be cross-referenced with standards .
  • Spectroscopic analysis :
    • ¹³C NMR : Confirms ester carbonyl resonance (~168–170 ppm) and fluorinated aromatic carbons (split due to ¹JCF coupling) .
    • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 331.1 for C₂₀H₁₅FO₃) .

Q. What are the stability considerations for long-term storage?

  • Temperature : Store at 0–6°C to prevent hydrolysis, as fluorinated esters are sensitive to moisture .
  • Light sensitivity : Protect from UV exposure due to the benzyloxy group’s potential for oxidative degradation .

Advanced Research Questions

Q. How does the 4-benzyloxyphenyl substituent influence binding interactions in biological systems?

Molecular docking studies on analogous esters (e.g., octanoic acid, 4-benzyloxyphenyl ester) reveal:

  • Hydrophobic interactions : The benzyloxy group occupies hydrophobic pockets in protein targets (e.g., SARS-CoV-2 spike protein), enhancing binding affinity .
  • Polar contacts : The ester carbonyl may form hydrogen bonds with residues like Lys353 or Glu406 in ACE2 receptors, critical for disrupting viral entry .
  • Structural optimization : Fluorine’s electronegativity modulates electron density, affecting π-π stacking with aromatic residues (e.g., His34) .

Q. What contradictions exist in reported spectroscopic data for fluorinated benzoic acid esters?

  • Fluorine-induced splitting in NMR : Discrepancies in ¹H NMR coupling constants (e.g., ³JHF vs. ⁴JHF) may arise from solvent polarity or concentration effects, requiring deuterated solvents for consistency .
  • Mass spectrometry fragmentation : Fluorine’s high electronegativity can alter fragmentation pathways, leading to misassignment of peaks without high-resolution validation .

Q. How can computational methods predict the reactivity of this ester in nucleophilic acyl substitution?

  • DFT calculations : Assess the electrophilicity of the carbonyl carbon. Fluorine’s electron-withdrawing effect increases reactivity toward nucleophiles (e.g., amines in aminolysis) .
  • Solvent modeling : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating reactions compared to protic solvents .

Q. What role does this compound play in prodrug design?

  • Esterase-mediated hydrolysis : The 4-benzyloxyphenyl group enhances lipophilicity, improving cell membrane permeability. Intracellular esterases cleave the ester to release active 2-fluorobenzoic acid, a known anti-inflammatory agent .
  • Targeted delivery : Structural analogs (e.g., methyl esters) show controlled release kinetics in vitro, monitored via LC-MS hydrolysis assays .

Methodological Considerations

Q. How are conflicting solubility data resolved for fluorinated aromatic esters?

  • Phase solubility diagrams : Compare solubility in binary solvent systems (e.g., DMSO/water) to identify optimal conditions.
  • Hansen solubility parameters : Use HSPiP software to model interactions between fluorine’s polar contributions and solvent polarity .

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Catalyst screening : Replace EDCl with immobilized catalysts (e.g., polymer-supported DMAP) to reduce byproducts .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track esterification progress and terminate reactions at >95% conversion .

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